molecular formula C19H15ClN2O4 B3920112 (5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B3920112
M. Wt: 370.8 g/mol
InChI Key: UOUIMVWZKPHIKY-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione is a synthetic organic compound. It belongs to the class of diazinane derivatives, which are known for their diverse chemical and biological activities. This compound features a unique structure with a chloro-hydroxyphenyl group and an ethylphenyl group attached to a diazinane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione typically involves the following steps:

    Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro-hydroxyphenyl group: This step involves the reaction of the diazinane ring with a chlorinated phenol derivative under controlled conditions.

    Attachment of the ethylphenyl group: This can be done through a Friedel-Crafts alkylation reaction using an ethylbenzene derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of substituted diazinane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione: Similar structure but lacks the ethyl group.

    (5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione: Similar structure but has a methyl group instead of an ethyl group.

Uniqueness

The presence of the ethyl group in (5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione may confer unique chemical and biological properties, such as increased lipophilicity and enhanced interaction with specific molecular targets.

Properties

IUPAC Name

(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-2-12-5-3-4-6-15(12)22-18(25)13(17(24)21-19(22)26)9-11-7-8-16(23)14(20)10-11/h3-10,23H,2H2,1H3,(H,21,24,26)/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUIMVWZKPHIKY-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)Cl)C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)O)Cl)/C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 3
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 4
Reactant of Route 4
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 5
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione

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